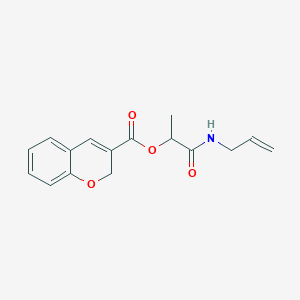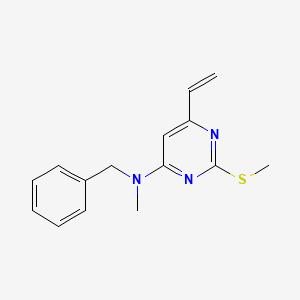
N-Benzyl-6-ethenyl-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-methyl-2-(methylthio)-6-vinylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a benzyl group, a methyl group, a methylthio group, and a vinyl group attached to a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-2-(methylthio)-6-vinylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated pyrimidine reacts with an alkene in the presence of a palladium catalyst.
Addition of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl chloride and methyl iodide, respectively.
Incorporation of the Methylthio Group: The methylthio group can be added through a nucleophilic substitution reaction using methylthiolate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-methyl-2-(methylthio)-6-vinylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylthio groups using nucleophiles like amines or thiols.
Addition: The vinyl group can participate in addition reactions with electrophiles like halogens or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl chloride, methyl iodide, sodium thiolate.
Addition: Bromine, hydrochloric acid, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted benzyl or methylthio derivatives.
Addition: Halogenated or acid-added vinyl derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-N-methyl-2-(methylthio)-6-vinylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-methyl-2-(methylthio)-6-vinylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N-methyl-2-(methylthio)pyrimidin-4-amine: Lacks the vinyl group, which may affect its reactivity and biological activity.
N-Benzyl-N-methyl-6-vinylpyrimidin-4-amine: Lacks the methylthio group, which may influence its chemical properties and applications.
N-Benzyl-2-(methylthio)-6-vinylpyrimidin-4-amine: Lacks the N-methyl group, potentially altering its biological interactions.
Uniqueness
N-Benzyl-N-methyl-2-(methylthio)-6-vinylpyrimidin-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the vinyl and methylthio groups, along with the benzyl and N-methyl groups, makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
823220-76-4 |
|---|---|
Fórmula molecular |
C15H17N3S |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
N-benzyl-6-ethenyl-N-methyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C15H17N3S/c1-4-13-10-14(17-15(16-13)19-3)18(2)11-12-8-6-5-7-9-12/h4-10H,1,11H2,2-3H3 |
Clave InChI |
LPCSPBQLBCHUAM-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C2=NC(=NC(=C2)C=C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


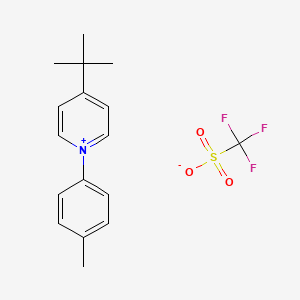
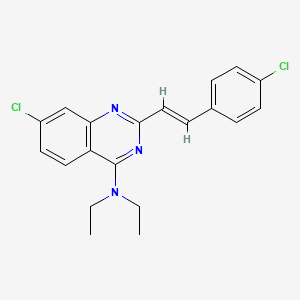
![2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one](/img/structure/B12928216.png)
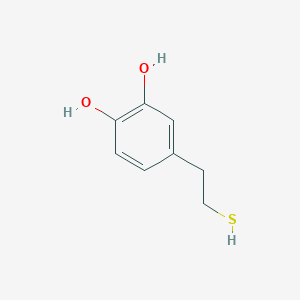

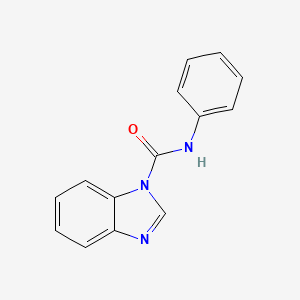
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12928242.png)
![N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide](/img/structure/B12928246.png)
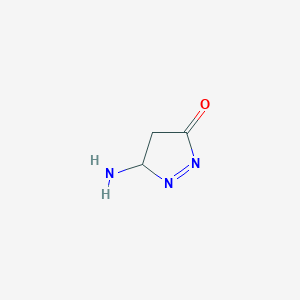
![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)
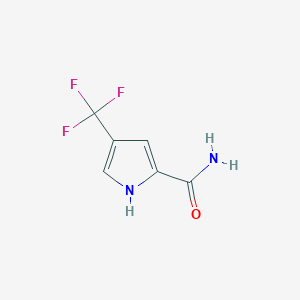
![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
